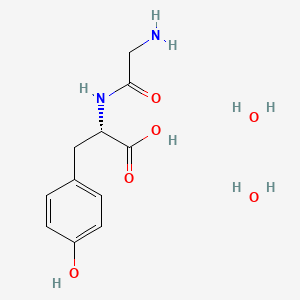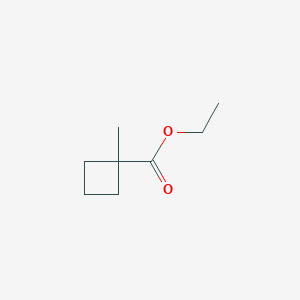
Ethyl 1-methylcyclobutanecarboxylate
Descripción general
Descripción
Ethyl 1-methylcyclobutanecarboxylate is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.19556 g/mol . The IUPAC name for this compound is ethyl 1-methylcyclobutane-1-carboxylate . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester .
Molecular Structure Analysis
The structure of Ethyl 1-methylcyclobutanecarboxylate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester .
Physical And Chemical Properties Analysis
Ethyl 1-methylcyclobutanecarboxylate is a liquid or solid or semi-solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Polymerization and Material Science
Ethyl 1-methylcyclobutanecarboxylate has been used in the synthesis of various monomers, such as alkyl 1-bicyclobutanecarboxylates, including ethyl, isopropyl, and phenyl variants. These monomers were subjected to free radical polymerization, showing behavior similar to their vinyl counterparts. Applications in polymerization suggest potential in developing new materials with unique properties like optical clarity and thermal stability (Drujon et al., 1993).
Organic Chemistry and Synthesis
In organic synthesis, Ethyl 1-methylcyclobutanecarboxylate is involved in the reaction with RuO4, leading to oxidative ring opening. This reaction is part of a broader study on small-size cycloalkane rings, indicating its role in advancing the understanding of organic reaction mechanisms (Graziano et al., 1996). Additionally, it's used in the preparation of differentially protected 1‐aminocyclobutane carboxylic acid, a process that yields synthetically useful intermediates (Kim & Wood, 2004).
Ethylene Research in Plant Biology
In the field of plant biology, compounds similar to Ethyl 1-methylcyclobutanecarboxylate, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene perception in plants. This inhibition results in delayed ripening and senescence in fruits and vegetables, which is significant for agricultural and post-harvest technology (Watkins, 2006). Furthermore, its role in understanding the ethylene action in plants is crucial for developing technologies to extend the shelf life of horticultural products (Blankenship & Dole, 2003).
Crystallography and Structural Analysis
Research in crystallography involving Ethyl 1-methylcyclobutanecarboxylate derivatives has been conducted to determine molecular structures, such as in the study by Kirillov et al. (2015), where the structure of a derivative was determined by X-ray crystallography. Such studies are pivotal in expanding the understanding of molecular structures and interactions (Kirillov et al., 2015).
Safety And Hazards
Ethyl 1-methylcyclobutanecarboxylate is classified as a dangerous substance. It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-10-7(9)8(2)5-4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUCBLOVYOJREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727055 | |
| Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methylcyclobutanecarboxylate | |
CAS RN |
65338-28-5 | |
| Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)
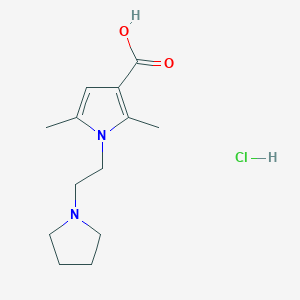
![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)
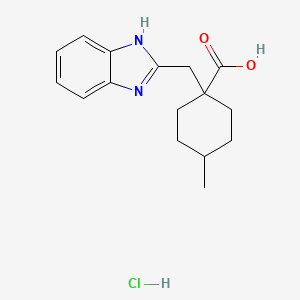


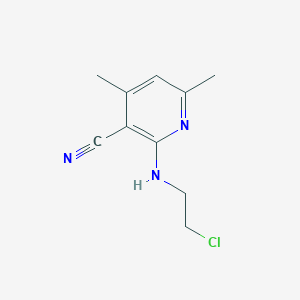
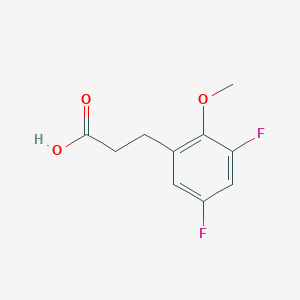
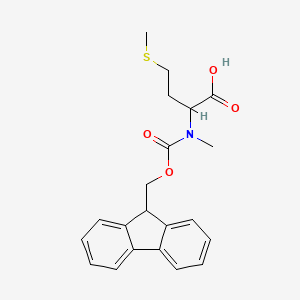

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)
